molecular formula C13H18N2 B3049497 1-Methylspiro[indoline-3,4'-piperidine] CAS No. 208932-96-1

1-Methylspiro[indoline-3,4'-piperidine]

Cat. No.: B3049497
CAS No.: 208932-96-1
M. Wt: 202.3 g/mol
InChI Key: PLEHSLVXSJBCKV-UHFFFAOYSA-N
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Description

1-Methylspiro[indoline-3,4'-piperidine] (CAS 208932-96-1 / 69584-91-4) is a spirocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for drug discovery . This heterocyclic framework combines indoline and piperidine moieties connected via a spiro junction, which enhances molecular rigidity to improve binding selectivity and metabolic stability . The presence of both nitrogen atoms in the structure offers multiple sites for functionalization, enabling the fine-tuning of pharmacological properties . This compound has demonstrated considerable research value as a key building block in the development of biologically active molecules. Scientific literature highlights its application in the synthesis of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which have been designed and tested as potent, selective, and orally efficacious c-Met/ALK dual inhibitors for anticancer therapy . One prominent derivative, known as compound 5b or SMU-B, has shown significant tumor growth inhibition in models of human gastric carcinoma . The spiro-indoline core is recognized as a privileged structure in the development of therapeutic agents with antiproliferative properties against various human cancer cell lines, as well as in the exploration of compounds with anti-SARS-CoV-2 activity . The compact, three-dimensional structure of this spirocyclic scaffold may contribute to enhanced bioavailability compared to planar analogs, making it a valuable template for lead optimization in pharmaceutical research . This product is offered For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material according to laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylspiro[2H-indole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEHSLVXSJBCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNCC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443052
Record name 1-Methylspiro[indoline-3,4'-piperidine]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208932-96-1
Record name 1-Methylspiro[indoline-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]
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The Significance of Spirocyclic Indoline Architectures in Chemical Biology

Spirocyclic indoline (B122111) architectures are a class of compounds that are prevalent in numerous natural products and have demonstrated a wide range of biological activities. researchgate.net The defining feature of these molecules is the spiro center, a single carbon atom that is a part of two distinct rings. This structural characteristic imparts a rigid, three-dimensional geometry, which is highly advantageous in drug design. rsc.org

The move away from flat, two-dimensional molecules towards more complex three-dimensional structures is a key trend in modern medicinal chemistry. Spirocyclic scaffolds, like the indoline architecture, offer several benefits:

Enhanced Target Specificity: The rigid conformation of spirocycles can lead to more precise interactions with biological targets, potentially increasing potency and reducing off-target effects. rsc.org

Improved Physicochemical Properties: The introduction of a spiro center can favorably modulate properties such as solubility and metabolic stability.

Novel Chemical Space: Spirocyclic compounds provide access to a vast and underexplored area of chemical space, offering opportunities for the discovery of novel therapeutic agents.

An Overview of 1 Methylspiro Indoline 3,4 Piperidine As a Core Scaffold

1-Methylspiro[indoline-3,4'-piperidine] serves as a foundational structure for the development of a diverse array of biologically active molecules. This scaffold is characterized by the fusion of an indoline (B122111) ring and a piperidine (B6355638) ring at the 3-position of the indoline. The nitrogen of the piperidine ring is methylated.

The structural features of 1-Methylspiro[indoline-3,4'-piperidine] make it a versatile building block in drug discovery. The indoline portion can be readily modified, while the piperidine ring offers a point for further functionalization. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.

In recent years, this scaffold has been extensively utilized in the design of potent anti-tumor agents. researchgate.net For instance, derivatives of 1-Methylspiro[indoline-3,4'-piperidine] have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. researchgate.net

A study by Li et al. (2021) investigated the anticancer potential of 1-Methylspiro[indoline-3,4'-piperidine] and its derivatives. The compounds were tested against three human cancer cell lines: A549 (lung carcinoma), BEL-7402 (hepatocellular carcinoma), and HeLa (cervical cancer). The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.

The study found that the introduction of a substituted benzenesulfonyl group at the 1-position of the indoline ring generally enhanced the antiproliferative activity compared to the parent compound. researchgate.net Notably, compound B5, with a chloride atom on the phenyl ring, demonstrated the highest potency against the BEL-7402 cell line. researchgate.net

Furthermore, derivatives of this scaffold have been identified as potent and selective dual inhibitors of c-Met and anaplastic lymphoma kinase (ALK), both of which are important targets in cancer therapy. researchgate.netacs.org For example, a derivative, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one, showed significant tumor growth inhibition in in vivo models. researchgate.netacs.org

Academic Research Trajectory and Importance

Strategies for Spiro[indoline-3,4'-piperidine] Core Construction

The fundamental challenge in synthesizing the spiro[indoline-3,4'-piperidine] system lies in the creation of the spirocyclic junction connecting the indoline (B122111) and piperidine (B6355638) rings at the C3 position of the indoline. Various strategies have been developed to achieve this, ranging from intramolecular cyclizations to multi-component reactions.

A prominent strategy for forming the spiro[indoline-3,4'-piperidine] core involves the reductive cyclization of a suitably functionalized piperidine precursor. google.comnih.gov This approach typically utilizes a piperidine ring that already contains a latent indoline precursor, which is then cyclized and reduced in a single or sequential step.

A patented method describes the reductive cyclization of a 4-cyano-4-(2-fluorophenyl)-1-methyl-piperidine intermediate. google.com The cyclization is carried out using a powerful reducing agent like lithium aluminum hydride in a solvent such as tetrahydrofuran (B95107) or 1,2-dimethoxyethane. google.com This agent facilitates both the cyclization onto the fluorophenyl ring (displacing the fluorine) and the reduction of the imine intermediate to form the final indoline ring system. google.com This method provides a direct route to the 1'-methylated spiro-scaffold. google.com Another approach involves the photoredox-catalyzed reductive cyclization of linear aryl halide precursors to construct spirocyclic piperidines. nih.gov This method uses a strongly reducing organic photoredox catalyst to generate aryl radical species, which then undergo regioselective cyclization to form the desired spiro-fused heterocycles under mild conditions. nih.gov

Spiroannulation involves the formation of the spirocyclic system through a ring-forming reaction where one atom of the new ring is the spiro center. Multi-component reactions are a powerful tool in this context, allowing for the rapid assembly of complex structures from simple starting materials. nih.gov

One such method involves a one-pot, four-component reaction between arylamines, methyl propiolate, isatin (B1672199), and malononitrile (B47326), catalyzed by triethylamine (B128534). nih.gov In this domino reaction, a β-enamino ester is generated in situ from the arylamine and methyl propiolate. nih.gov This intermediate then reacts with isatin and malononitrile to construct the functionalized spiro[indoline-3,4'-pyridine] core. nih.gov This technique offers high atom economy and allows for significant structural diversity in the final products. nih.gov

Another advanced spiroannulation technique is the cycloisomerization of tryptamine-ynamides, which provides a diastereoselective route to the spiro[indole-3,4'-piperidine] (B97032) scaffold. rsc.orgchemrxiv.org This method will be discussed in more detail in the context of diastereoselective synthesis.

A key patent outlines several methods for the synthesis of 1'-methylspiro[indoline-3,4'-piperidine] and its derivatives. google.com These methodologies are notable for their strategic approach of building the indoline ring onto a pre-existing piperidine moiety. google.com

One described method begins with the reductive cyclization of 4-cyano or 4-imino-4-(2-fluorophenyl)-1-methyl-piperidine using lithium aluminum hydride. google.com Another patented variation involves a Grignard reaction, where a 4-cyano-4-(2-fluorophenyl)-1-methoxypiperidine is treated with an alkyl Grignard reagent (R'MgY). google.com This reaction forms a 3H-indole intermediate, which is subsequently reduced with sodium borohydride (B1222165) or lithium aluminum hydride to yield the 2-alkyl substituted spiro[indoline-3,4'-piperidine]. google.com These methods highlight the importance of 4-substituted-4-arylpiperidines as crucial intermediates for accessing the spiroindoline core. google.com

Patented Method Key Starting Material Key Reagents/Conditions Product Reference
Reductive Cyclization4-cyano-4-(2-fluorophenyl)-1-methyl-piperidineLithium aluminum hydride, THF or 1,2-dimethoxyethane1'-Methylspiro[indoline-3,4'-piperidine] google.com
Grignard/Reduction4-cyano-4-(2-fluorophenyl)-1-methoxypiperidine1. R'MgY (Grignard reagent) 2. NaBH₄ or LiAlH₄2-Alkyl-1'-methylspiro[indoline-3,4'-piperidine] google.com

Diastereoselective Synthetic Pathways

As the spiro center is a stereogenic carbon, controlling the three-dimensional arrangement of substituents is a critical aspect of synthesizing these molecules. Diastereoselective methods aim to produce a single diastereomer preferentially, which is crucial for pharmacological applications.

A highly effective diastereoselective method for accessing the spiro[indole-3,4'-piperidine] scaffold involves a silver(I)-catalyzed cycloisomerization of tryptamine-ynamides. rsc.orgchemrxiv.orgrsc.org This reaction proceeds in a chelation-controlled manner, where a coordinating group on the tryptamine (B22526) nitrogen directs the stereochemical outcome. chemrxiv.orgresearchgate.net

The process utilizes a Ag(I)/PPh₃ catalyst system. rsc.orgchemrxiv.org A chiral auxiliary, often derived from the chiral pool, is incorporated into the tryptamine-ynamide substrate. chemrxiv.orgresearchgate.net During the cycloisomerization, the silver catalyst is believed to coordinate with both the ynamide's alkyne and a nearby chelating group on the substrate. chemrxiv.org This coordination stabilizes a specific conformation of the spiroindoleninium intermediate, leading to the formation of one diastereomer over the other. rsc.orgchemrxiv.org Density functional theory (DFT) calculations have suggested that strong non-covalent cation-π-π interactions between the substrate and the catalyst/ligand complex are key to stabilizing this intermediate and achieving high diastereoselectivity. rsc.orgchemrxiv.org This approach has been successfully applied on a gram scale. chemrxiv.orgresearchgate.net

Substrate Catalyst System Key Feature Outcome Reference
Chiral Tryptamine-YnamideAg(I)/PPh₃Chelation-control via chiral auxiliaryDiastereoselective synthesis of spiro[indole-3,4'-piperidine] derivatives rsc.orgchemrxiv.orgresearchgate.net

Stereocontrol can also be achieved through steric hindrance, where the bulky nature of certain groups on a reactant directs the approach of another reactant to the less hindered face of the molecule. google.com

In the context of the patented Grignard reaction methodology, the stereochemistry of the final product can be influenced by the steric bulk of the approaching Grignard reagent and the substituents already present on the piperidine ring. google.com The Grignard reagent will preferentially attack the cyano group from the less sterically encumbered direction, thereby setting the stereochemistry at the spiro center in the resulting 3H-indole intermediate. The subsequent reduction step to form the indoline would then proceed, often with its own stereochemical preferences, to give the final diastereomeric product. google.com While not explicitly detailed as a high-selectivity method in the patent, this principle of steric guidance is a fundamental strategy in stereocontrolled synthesis. google.com

Post-Cyclization Functionalization and Derivatization of 1-Methylspiro[indoline-3,4'-piperidine]

Following the successful synthesis of the core 1-Methylspiro[indoline-3,4'-piperidine] scaffold, subsequent functionalization and derivatization are crucial for developing analogues with diverse properties. These post-cyclization modifications typically target the indoline nitrogen, the piperidine nitrogen, or other positions on the rings, allowing for the systematic exploration of the chemical space around the core structure.

Introduction of Methylsulfonyl Groups

The introduction of a methylsulfonyl group, a common bioisostere in medicinal chemistry, is a key modification of the spiro[indoline-3,4'-piperidine] scaffold. This functionalization is typically achieved through the sulfonylation of the indoline nitrogen. The reaction involves treating the free base of the spiro-compound with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine or potassium carbonate. This process yields 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine].

Similarly, various substituted benzenesulfonyl chlorides can be reacted with the parent compound to yield a range of sulfonyl derivatives. researchgate.net These reactions are generally performed under alkaline conditions. researchgate.net The resulting N-sulfonylated compounds are valuable intermediates for further synthetic elaborations or for direct evaluation in biological assays. researchgate.net

Table 1: Examples of N-Sulfonylation on the Indoline Nitrogen

Starting MaterialReagentConditionsProduct
1'-Methylspiro[indoline-3,4'-piperidine]Methanesulfonyl chlorideBase (e.g., triethylamine)1-(Methylsulfonyl)-1'-methylspiro[indoline-3,4'-piperidine]
1'-Methylspiro[indoline-3,4'-piperidine]Substituted benzenesulfonyl chlorideAlkaline conditions1-(Arylsulfonyl)-1'-methylspiro[indoline-3,4'-piperidine] derivatives

Arylation and Other N-Substitutions on the Indoline Nitrogen

The nitrogen atom of the indoline ring serves as a prime site for introducing various substituents, particularly aryl groups, to create diverse analogues. A range of methods has been employed to achieve N-arylation of the 1'-methylspiro[indoline-3,4'-piperidine] core.

One approach involves the reaction of the spiro-indoline with activated fluoroaromatic compounds in the presence of a base or at elevated temperatures. google.com For example, treatment with 4-fluorobenzotrifluoride (B1346882) and sodium hydride in dimethylformamide (DMF) results in the corresponding N-aryl derivative. google.com Similarly, reactions with o-difluorobenzene or fluorobenzene (B45895) in dimethyl sulfoxide (B87167) (DMSO) with sodium hydride as a base also yield N-phenyl substituted products. google.com A thermal reaction with o-fluoronitrobenzene at high temperatures (170–175 °C) has also been successfully employed. google.com

These arylation reactions provide access to a wide array of compounds where the electronic and steric properties can be fine-tuned by varying the substituents on the aryl ring. google.com

Table 2: Examples of N-Arylation on the Indoline Nitrogen of 1'-Methylspiro[indoline-3,4'-piperidine]

ReagentBase/Solvent/ConditionsProduct
4-FluorobenzotrifluorideSodium hydride / Dimethylformamide / 95 °C1'-Methyl-1-(4-(trifluoromethyl)phenyl)spiro[indoline-3,4'-piperidine]
FluorobenzeneSodium hydride / Dimethyl sulfoxide / 65-70 °C1-(Phenyl)-1'-methylspiro[indoline-3,4'-piperidine]
o-DifluorobenzeneSodium hydride / Dimethyl sulfoxide / 55 °C1-(2-Fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]
o-FluoronitrobenzeneThermal / 170-175 °C1'-Methyl-1-(2-nitrophenyl)spiro[indoline-3,4'-piperidine]
4-ChlorofluorobenzeneNot specified1-(4-Chlorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]

Modifications on the Piperidine Ring

The piperidine ring, and specifically its nitrogen atom, offers another handle for derivatization. While the parent compound is 1-Methylspiro[indoline-3,4'-piperidine], modifications at the N-1' position are synthetically important for generating further analogues.

One notable transformation is the demethylation of the piperidine nitrogen. This can be accomplished through the von Braun reaction, which involves treating the N-methylated precursor with cyanogen (B1215507) bromide. For instance, the reaction of 1-(4-chlorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] with cyanogen bromide in the presence of potassium carbonate leads to the displacement of the methyl group and the formation of the corresponding N-cyano derivative, 1-(4-chlorophenyl)-1'-cyanospiro[indoline-3,4'-piperidine]. google.com This N-cyano compound can then serve as a versatile intermediate for the introduction of other functional groups at the piperidine nitrogen.

Table 3: Example of Modification on the Piperidine Nitrogen

Starting MaterialReagentConditionsProduct
1-(4-Chlorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]Cyanogen bromidePotassium carbonate / Dichloromethane / Ambient temperature1-(4-Chlorophenyl)-1'-cyanospiro[indoline-3,4'-piperidine]

Oxidation Reactions

The indoline nucleus within 1-methylspiro[indoline-3,4'-piperidine] is susceptible to various oxidative transformations. While specific oxidation studies on this exact spirocycle are not extensively detailed in the literature, the reactivity of the broader class of N-substituted indolines provides significant insight into its potential transformations.

One key area of reactivity is the C-H functionalization of the indoline ring and its N-methyl substituent. chemrxiv.orgwpmucdn.comchemrxiv.org Research on N-methylindoline has demonstrated that enzymatic "carbene transferases," engineered from cytochrome P450, can catalyze stereoselective and regiodivergent C(sp3)–H functionalization. wpmucdn.com These reactions, which proceed via a radical-mediated pathway, can introduce new functional groups at the C2-position (alpha to the indoline nitrogen) or on the exocyclic N-methyl group. chemrxiv.orgchemrxiv.org Given the spirocyclic nature of 1-methylspiro[indoline-3,4'-piperidine], the C3 position is quaternary and thus unreactive to this transformation, directing potential C-H activation to the C2 position or the N1-methyl group.

Oxidative N-demethylation of the indoline nitrogen is another potential reaction pathway, which has been observed as a byproduct in enzymatic C-H functionalization studies of N-methylindoline. chemrxiv.org Furthermore, the indoline scaffold can undergo oxidative dehydrogenative coupling. For instance, a cooperative catalysis system using copper and a photocatalyst like Eosin Y with molecular oxygen as the terminal oxidant can achieve the synthesis of 1,5′-biindole derivatives from indolines. acs.orgacs.org This process involves a tandem sequence of mild oxidation of the indoline to an indole (B1671886), followed by C5–H amination and a subsequent oxidation step. acs.orgacs.org Electrooxidation of N-methylindole has also been shown to produce soluble oligomers, indicating the core's susceptibility to oxidative polymerization under certain conditions. rsc.org

Reduction Reactions

The chemical reduction of the 1-methylspiro[indoline-3,4'-piperidine] core itself, particularly the hydrogenation of the aromatic benzene (B151609) ring, is not a widely documented transformation. The stability of the aromatic system makes such reductions challenging without resorting to harsh conditions or specialized catalytic systems.

Instead, reduction reactions are more prominently featured in the synthesis of the spirocyclic core rather than its subsequent modification. For example, a common synthetic route involves the reductive cyclization of precursors like 4-cyano- or 4-imino-4-aryl-1-methyl-piperidines. google.com This transformation can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the final spiro[indoline-3,4'-piperidine] structure. google.com

While direct reduction of the parent aromatic system is uncommon, reduction of substituents on the aromatic ring (e.g., a nitro group to an amino group) is a standard transformation that would be applicable to derivatives of the core scaffold.

Nucleophilic and Electrophilic Substitution Reactions

The 1-methylspiro[indoline-3,4'-piperidine] core exhibits significant reactivity in both nucleophilic and electrophilic substitution reactions, primarily involving the indoline nitrogen and its adjacent aromatic ring.

Nucleophilic Substitution at the Indoline Nitrogen

The secondary amine of the indoline moiety is nucleophilic and can participate in substitution reactions, most notably nucleophilic aromatic substitution (SNA_r) with activated aryl halides. The nitrogen anion, typically generated in situ using a strong base like sodium hydride (NaH), acts as a potent nucleophile. google.com This has been demonstrated in the synthesis of various 1-aryl substituted derivatives. google.com

Table 1: N-Arylation of 1'-Methylspiro[indoline-3,4'-piperidine] via Nucleophilic Aromatic Substitution google.com
Aryl Halide ReagentBase/SolventConditionsProduct
FluorobenzeneNaH / DMSO65°-70° C, 45 hours1'-Methyl-1-phenylspiro[indoline-3,4'-piperidine]
o-DifluorobenzeneNaH / DMSO55° C, ~70 minutes1-(2-Fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]
o-FluoronitrobenzeneNone (thermal)170°-175° C, 5 hours1'-Methyl-1-(2-nitrophenyl)spiro[indoline-3,4'-piperidine]
3-FluorobenzotrifluorideNaH / DMSOAmbient temp, 1 hour1'-Methyl-1-(3-(trifluoromethyl)phenyl)spiro[indoline-3,4'-piperidine]

Electrophilic Substitution

The 1-methylspiro[indoline-3,4'-piperidine] scaffold has two primary sites for electrophilic attack: the indoline nitrogen and the electron-rich aromatic ring.

Attack at Nitrogen: The indoline nitrogen can react with various electrophiles. A notable example is its reaction with substituted benzenesulfonyl chlorides in the presence of a base to form the corresponding sulfonamide derivatives. researchgate.net

Table 2: Sulfonylation of 1'-Methylspiro[indoline-3,4'-piperidine] researchgate.net
ElectrophileConditionsProduct Type
Benzenesulfonyl chlorideAlkalineN-Benzenesulfonyl derivative
Substituted benzenesulfonyl chloridesAlkalineN-(Aryl)sulfonyl derivatives

Attack at the Aromatic Ring: The nitrogen atom of the indoline ring acts as an electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution. Dialkylamines are recognized as powerful activating groups for such reactions. princeton.edu While classic nitration or halogenation reactions on this specific spirocycle are not detailed, related studies on indolines show that functionalization of the aromatic ring is feasible, often at the C7 position, sometimes requiring directing groups or specific catalysts. rsc.org

Other Functional Group Interconversions

Beyond the primary reaction classes, the 1-methylspiro[indoline-3,4'-piperidine] core and its derivatives can undergo other useful transformations.

One significant reaction is the N-demethylation of the piperidine nitrogen, a transformation analogous to the von Braun reaction. The reaction of an N-aryl derivative, 1'-methyl-1-phenylspiro[indoline-3,4'-piperidine], with cyanogen bromide (BrCN) in the presence of potassium carbonate leads to the displacement of the methyl group on the piperidine nitrogen and the formation of an N-cyano derivative. google.com This provides a pathway to further functionalize the piperidine ring at the 1'-position.

Modern synthetic methods also provide novel routes for functional group interconversions. As mentioned previously, biocatalytic C-H functionalization can directly convert C-H bonds at the C2 position or on the N-methyl group into new C-C bonds, offering a highly efficient and selective method for elaborating the core structure. chemrxiv.orgchemrxiv.org

Structure Activity Relationship Sar and Structure Biological Activity Relationship Sbar Studies

Influence of the Spirocyclic Scaffold on Binding Specificity and Conformational Rigidity

The spiro[indoline-3,4'-piperidine] (B44651) scaffold is a key structural motif found in numerous natural products and synthetic molecules with significant biological activities. benthamdirect.comresearchgate.net Its inherent three-dimensional nature and conformational rigidity are crucial for its binding specificity to various biological receptors. Spirocyclic scaffolds, in general, are recognized as valuable molecular frameworks in medicinal chemistry due to their ability to modulate the physicochemical properties of a molecule. The spiro fusion of the indoline (B122111) and piperidine (B6355638) rings creates a rigid structure that limits the conformational flexibility of the molecule, which can lead to a more precise orientation within a receptor's binding pocket, thereby enhancing binding affinity and selectivity. researchgate.net This rigid framework is a foundational element in the design of various therapeutic agents, including antagonists for the human CCR5 receptor, which is involved in the entry of the HIV-1 virus. lookchem.comchemicalbook.com

The spirocyclic nature of 1-Methylspiro[indoline-3,4'-piperidine] provides a fixed spatial arrangement of the pharmacophoric groups, which is essential for its interaction with specific biological targets. The synthesis of such spiroindoline frameworks is a significant area of interest in organic and medicinal chemistry due to their prevalence in biologically important natural alkaloids and pharmaceuticals. researchgate.net

Impact of Substituent Modifications on Biological Activities

Modifications to the core 1-Methylspiro[indoline-3,4'-piperidine] structure have been extensively studied to understand their effects on biological activity. These modifications can be broadly categorized into substitutions on the indoline moiety and alterations to the piperidine nitrogen and ring.

Substitutions on the Indoline Moiety

Substitutions on the indoline ring system of the spiro[indoline-3,4'-piperidine] scaffold have been shown to significantly influence the biological activity of the resulting compounds. For instance, the introduction of a ketone group at the 2-position of the indoline ring, forming spiro[indoline-3, 4'-piperidine]-2-ones, has been a key strategy in the development of potent c-Met inhibitors. nih.govdocumentsdelivered.com The deregulation of the receptor tyrosine kinase c-Met is implicated in various human cancers, making it an attractive target for drug discovery. nih.govdocumentsdelivered.com

Furthermore, the addition of various substituents to the indoline nitrogen and the aromatic ring of the indoline can modulate the antiproliferative properties of these compounds. Studies on dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones have shown that chlorine substitution on the indolinyl heterocycle can enhance antiproliferation activity against cell lines such as A431. nih.gov In a series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4′-piperidine]-2-ones, specific substitutions led to the identification of a potent and highly selective c-Met/ALK dual inhibitor. acs.org

Modifications on the Piperidine Nitrogen and Ring

The piperidine nitrogen of the 1-Methylspiro[indoline-3,4'-piperidine] scaffold offers a prime location for chemical modification to alter the compound's pharmacological profile. The presence of the methyl group on the piperidine nitrogen in the parent compound is a starting point for these modifications. The synthesis of derivatives often involves reactions at this nitrogen. benthamdirect.com

Role of Specific Functional Groups (e.g., Ketone, Sulfonyl)

The introduction of specific functional groups, such as ketone and sulfonyl moieties, has been a successful strategy in modulating the biological activity of spiro[indoline-3,4'-piperidine] derivatives.

The presence of a ketone group at the 2-position of the indoline ring, creating a spirooxindole, is a common feature in many biologically active compounds. nih.gov A series of spiro[indoline-3, 4'-piperidine]-2-ones were designed and synthesized as novel c-Met inhibitors, with many compounds exhibiting significant inhibitory effects. nih.govdocumentsdelivered.com

The sulfonyl group has also been shown to be a critical addition for enhancing biological activity. The introduction of a methylsulfonyl group via sulfonylation of the indoline nitrogen can enhance the compound's binding affinity to its targets. This modification is a key feature in the design of compounds with potential antidepressant and anticonvulsant properties. In one study, 1'-methylspiro[indoline-3,4'-piperidine] was reacted with benzenesulfonyl chloride with different substituents to create derivatives with antiproliferative activities. benthamdirect.com The sulfonamide fragment, formed by conjugating a sulfonyl group to a heterocyclic nitrogen, can increase the hydrophilicity of a bioactive agent due to the oxygen-rich sulfonyl residue. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models for 1-Methylspiro[indoline-3,4'-piperidine] are not extensively detailed in the provided search results, the principles of QSAR are implicitly applied in the rational design of its derivatives. QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. For the broader class of spiro-3-indolin-2-ones, QSAR models have been developed to explain and support their observed biological properties, such as antiproliferative activity. nih.gov These models help in understanding the structural requirements for activity and in designing new, more potent analogs. The development of such models for 1-Methylspiro[indoline-3,4'-piperidine] derivatives would be a valuable tool for future drug discovery efforts.

Insights from Molecular Docking Studies

Molecular docking studies have provided significant insights into the binding modes of 1-Methylspiro[indoline-3,4'-piperidine] derivatives with their biological targets. These computational studies help to visualize and understand the interactions at a molecular level, guiding the design of more potent and selective inhibitors.

For instance, molecular docking of 1'-methylspiro[indoline-3,4'-piperidine] derivatives has been performed to investigate their binding with proteins such as CDK, c-Met, and EGFR. benthamdirect.com In one study, a derivative with a chloride atom on a phenyl ring (compound B5) showed the highest potency against BEL-7402 cell lines, and docking studies revealed strong affinity and appropriate binding poses within the active sites of the tested target proteins. benthamdirect.comresearchgate.net The binding energies calculated from these studies provide a rationale for the observed biological activities. benthamdirect.com

Similarly, docking experiments with spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors have verified the experimental results and explained the molecular mechanisms of their activity. nih.govdocumentsdelivered.com These studies are crucial for the rational design of new compounds with improved pharmacological profiles. The spiro[indoline-3,4′-piperidine] core has been identified as a privileged scaffold for designing selective c-Met/ALK inhibitors, with structural studies confirming interactions with the kinase hinge regions. The development of novel spiro[indoline-3,4'-piperidine]-based compounds as ORL-1 receptor antagonists has also been guided by 3D-pharmacophore similarity and molecular modeling. ebi.ac.uk

Ligand-Target Binding Modes and Affinity Prediction

Molecular docking studies have been employed to predict the binding affinity and orientation of derivatives of 1-Methylspiro[indoline-3,4'-piperidine] within the active sites of several protein kinases. While direct studies on the parent compound are limited, research on its derivatives provides significant insights into the binding capabilities of the core spiro[indoline-3,4'-piperidine] scaffold.

One study investigated a sulfonyl derivative of 1-Methylspiro[indoline-3,4'-piperidine], designated as compound B5. The binding energies of this derivative with Cyclin-Dependent Kinase (CDK), mesenchymal-epithelial transition factor (c-Met), and Epidermal Growth Factor Receptor (EGFR) were calculated to be -44.3583 kcal/mol, -38.3292 kcal/mol, and -33.3653 kcal/mol, respectively nih.gov. These values suggest a strong binding affinity, particularly with CDK and c-Met, indicating the potential for these compounds to act as inhibitors of these cancer-related proteins nih.gov.

Table 1: Predicted Binding Energies of a 1-Methylspiro[indoline-3,4'-piperidine] Derivative (Compound B5)

Target Protein Predicted Binding Energy (kcal/mol)
CDK -44.3583
c-Met -38.3292
EGFR -33.3653

Data sourced from a molecular modeling study on 1'-methylspiro[indoline-3,4'-piperidine] derivatives nih.gov.

Another significant area of research has been on 1′-methyl-2-oxo-spiro[indoline-3,4′-piperidine] derivatives as potent c-Met/ALK dual inhibitors nih.gov. Docking studies of these compounds revealed that they fit well into the crystal structure of the c-Met kinase domain nih.gov. The 1′-methyl-2-oxo-spiro[indoline-3,4′-piperidine] moiety was found to be well-tolerated in the c-Met kinase binding pocket, suggesting that this core structure is a viable scaffold for the design of kinase inhibitors nih.gov.

Identification of Key Amino Acid Residues for Interaction

The effectiveness of a ligand is heavily dependent on its specific interactions with the amino acid residues of its target protein. For derivatives of 1-Methylspiro[indoline-3,4'-piperidine], docking studies have helped to identify these crucial interactions.

Table 2: Summary of Key Interactions for 1-Methylspiro[indoline-3,4'-piperidine] Derivatives

Derivative Type Target Protein Key Findings on Amino Acid Interactions
Sulfonyl derivative (B5) CDK, c-Met, EGFR Good fitting within the active sites suggests favorable interactions with key residues nih.gov.
2-oxo derivative c-Met Kinase The 1′-methyl-2-oxo-spiro[indoline-3,4′-piperidine] moiety is well-tolerated and occupies a specific region of the ATP binding pocket nih.gov.

Conformational Analysis and Stability via Molecular Dynamics Simulations

As of the latest available research, there are no specific molecular dynamics (MD) simulation studies focused on the conformational analysis and stability of the parent compound, 1-Methylspiro[indoline-3,4'-piperidine]. While MD simulations have been conducted on other spirocyclic compounds to assess their stability and binding dynamics, this particular molecule has not been the subject of such investigations in the reviewed literature nih.govmdpi.com. Therefore, detailed information regarding its conformational preferences, flexibility, and the stability of its various conformers over time remains to be elucidated.

Investigation of Molecular Mechanisms of Biological Activity

Targeting Neurotransmitter Transporters

The spiro[indoline-3,4'-piperidine] (B44651) scaffold has been identified as a "privileged component" for ligands of G-protein coupled receptors and transporters. This has prompted detailed studies into its effects on crucial neurotransmitter systems, particularly the cholinergic and serotonergic pathways.

Vesicular Acetylcholine (B1216132) Transporter (VAChT) Modulation

The Vesicular Acetylcholine Transporter (VAChT) is a critical protein responsible for loading acetylcholine into synaptic vesicles, a key step in cholinergic neurotransmission. Several studies have explored the interaction of 1-Methylspiro[indoline-3,4'-piperidine] derivatives with VAChT.

As part of structure-activity relationship studies of vesamicol (B58441), a known VAChT ligand, various N-hydroxy(phenyl)alkyl derivatives of 1-methylspiro[1H-indoline-3,4'-piperidine] were synthesized and evaluated for their binding affinity. While some of these compounds demonstrated moderately high affinity for VAChT, none were found to be more potent than vesamicol itself. This suggests that modifications to the piperidine (B6355638) fragment of vesamicol, including the incorporation of the 1-methylspiro[indoline-3,4'-piperidine] moiety, may not lead to more potent VAChT ligands.

Further investigations into a series of spiroindoline derivatives revealed that their binding affinities for VAChT, as determined by their Ki values, ranged from 39 to 376 nM. However, these compounds also exhibited affinity for σ1 and σ2 receptors in a similar range, indicating a lack of selectivity. This cross-reactivity suggests that while the spiroindoline scaffold can interact with VAChT, further optimization is required to enhance specificity.

Compound DerivativeTargetKi (nM)
Spiroindoline SeriesVAChT39 - 376
Spiroindoline Seriesσ1 Receptor~45 - 300

Effects on Cholinergic Neurotransmission Pathways

Studies on related piperidine analogs have shown that inhibition of choline (B1196258) uptake can lead to a significant reduction in acetylcholine content and its release. This demonstrates that interference with the presynaptic components of the cholinergic system, such as transporters, can have a profound impact on neurotransmission. While direct studies on the effect of 1-Methylspiro[indoline-3,4'-piperidine] on acetylcholine release are limited, its affinity for VAChT strongly suggests a modulatory role in cholinergic signaling.

Modulation of Serotonin (B10506) Reuptake Mechanisms

The potential for spiro-piperidine compounds to interact with monoamine transporters has also been explored. A series of 1-arylspiro[indoline-3,4'-piperidine]s were synthesized and evaluated for their potential antidepressant activity, which is often mediated through the inhibition of serotonin and/or norepinephrine (B1679862) reuptake.

In preclinical models, a lead compound from this series, 1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine], was found to be highly active in potentiating 5-hydroxytryptophan (B29612) (5-HTP) induced head twitching in rats. nih.gov Potentiation of 5-HTP-induced behaviors is a classic in vivo screen for compounds that enhance serotonergic neurotransmission, often through the inhibition of the serotonin transporter (SERT). nih.gov The observed in vivo activity, coupled with weak to moderate in vitro activity in blocking the neuronal reuptake of biogenic amines, suggests a complex mechanism of action that may involve indirect modulation of the serotonin system. nih.gov

Kinase Inhibition Profiles

In addition to their effects on neurotransmitter systems, derivatives of 1-Methylspiro[indoline-3,4'-piperidine] have emerged as potent inhibitors of several protein kinases, many of which are implicated in cancer pathogenesis.

c-Met and ALK Kinase Inhibition

A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized as inhibitors of c-Met and Anaplastic Lymphoma Kinase (ALK). researchgate.net One particularly potent derivative, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one, demonstrated significant inhibitory activity against both kinases. researchgate.net

In biochemical assays, this compound exhibited single-digit nanomolar potency against c-Met and ALK. researchgate.net Cellular assays also confirmed its potent inhibitory effects. researchgate.net The 1′-methyl-2-oxo-spiro[indoline-3,4′-piperidine] moiety was found to be well-tolerated in the c-Met kinase active site. researchgate.net

KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
c-Metsingle-digit nM< 100
ALKsingle-digit nM< 100

Interactions with CDK and EGFR Proteins

The therapeutic potential of 1-Methylspiro[indoline-3,4'-piperidine] derivatives extends to other important cancer-related kinases, including Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR).

A molecular docking study investigated the binding of a sulfonyl derivative of 1'-methylspiro[indoline-3,4'-piperidine] to CDK, c-Met, and EGFR protein crystals. The results revealed favorable binding energies for all three targets, suggesting a potential for multi-kinase inhibition. nih.gov

Target ProteinBinding Energy (kcal/mol)
CDK-44.3583
c-Met-38.3292
EGFR-33.3653

This molecular modeling data indicates a good affinity between the compound and the active sites of these kinases, encouraging further experimental evaluation of its inhibitory activity. nih.gov The spiro[indoline-3,4'-piperidine] scaffold is considered a valuable component in the design of kinase inhibitors, and these findings support its potential for the development of novel anti-cancer agents. nih.govfigshare.com

Multi-Targeted Inhibitory Properties

The 1-Methylspiro[indoline-3,4'-piperidine] scaffold is a key structural motif in the development of multi-targeted kinase inhibitors. nih.gov Derivatives of this compound have been identified as potent dual inhibitors of c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase), both of which are critical oncogenic drivers in various cancers. nih.gov The spiro[indoline-3,4'-piperidine] core structure enables potent and selective inhibition of these kinases.

One notable derivative, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one, demonstrated single-digit nanomolar biochemical potency and sub-100 nanomolar cellular potencies against both c-Met and ALK kinases. nih.govnih.gov This compound was found to be highly selective, inhibiting only c-Met, ALK, and AXL kinases when screened against a panel of 97 kinases. researchgate.net Preclinical studies have shown that such compounds can effectively suppress tumor growth by more than 50% in gastric carcinoma xenograft models and exhibit favorable oral bioavailability and pharmacokinetics. nih.gov

The multi-targeted nature of these compounds extends beyond c-Met and ALK. Other spirooxindole derivatives have shown inhibitory properties against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), highlighting the versatility of this chemical scaffold in targeting key proteins involved in cancer progression. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Spiro[indoline-3,4'-piperidine] Derivatives

Compound Name Target Kinase(s) Key Findings Reference(s)
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] c-Met, ALK Single-digit nM biochemical potency; >50% tumor growth inhibition in vivo.
6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one c-Met, ALK Potent, highly selective dual inhibitor with significant in vivo efficacy. nih.govnih.gov
1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones EGFR, VEGFR-2 Showed multi-targeted inhibitory properties in addition to antiproliferative activity. nih.gov

Antiviral Mechanism of Action

The spiro-piperidine scaffold has been investigated for its potential to inhibit key viral proteins. A notable example is its activity against the M2 protein of the influenza A virus. nih.gov The M2 protein functions as a proton channel essential for the viral uncoating process. A structure-activity relationship study identified 3-azaspiro frontiersin.orgfrontiersin.orgundecane hydrochloride, a simple spiro-piperidine compound, as a highly potent inhibitor of the M2 protein, with an IC50 value of 0.92 ± 0.11 μM, making it significantly more potent than the established M2 inhibitor, amantadine. nih.gov Solid-state NMR studies suggest that this class of inhibitors binds extensively with the M2 channel, affecting a longer stretch of the transmembrane helix and inducing a more homogeneous peptide conformation compared to amantadine. nih.gov

More recently, related spiro-3-indolin-2-one derivatives have demonstrated inhibitory properties against SARS-CoV-2. nih.govnih.gov While the precise protein target was not fully elucidated in these initial studies, the findings point to the potential of the spiro-indole framework in developing inhibitors against crucial viral proteins of contemporary concern. nih.gov

Compounds featuring the spiro-indolinone core structure have been shown to interfere with viral replication. In studies evaluating activity against SARS-CoV-2, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones were tested in a Vero cell viral infection model. nih.govnih.govresearchgate.net One compound from this series emerged as particularly promising, demonstrating antiviral potency approximately 3.3 times higher than chloroquine (B1663885) and 4.8 times higher than hydroxychloroquine, which were used as standard references. nih.govnih.gov

Furthermore, research on other viruses has shown that related chemical structures can disrupt the later stages of the replication cycle. Studies on piperazine-substituted compounds revealed an ability to inhibit hepatitis B virus (HBV) virion production. mdpi.com In a model of chronic HBV infection, certain compounds significantly reduced the levels of HBV DNA in the conditioned medium, indicating an antiviral effect at the stage of virion assembly or release. mdpi.com This suggests that spiro-piperidine derivatives could potentially disrupt viral replication through various mechanisms targeting different stages of the viral life cycle.

The determination of high-resolution structures of viral proteins in complex with inhibitors is crucial for understanding their mechanism of action and for structure-based drug design. Cryogenic electron microscopy (cryo-EM) has become a powerful tool for visualizing the binding of small-molecule ligands to macromolecular targets. nih.govnih.govresearchgate.net This technique is particularly valuable for large protein complexes and membrane proteins, which are often challenging to study using traditional methods like X-ray crystallography. nih.govnih.gov

Cryo-EM has been successfully used to define the binding modes and mechanisms of action for various drugs targeting complex biological systems like ribosomes, proteasomes, and viral structures. nih.govresearchgate.net For instance, cryo-EM structures have provided unprecedented insights into how different drugs bind to the serotonin receptor, a ligand-gated ion channel, revealing the conformational changes that lead to channel opening or closing. nih.gov Although a specific cryo-EM structure for 1-Methylspiro[indoline-3,4'-piperidine] bound to a viral target is not yet available, the advancements in cryo-EM technology hold great promise for elucidating the precise binding interactions of spiro-indolinone and spiro-piperidine compounds with their viral protein targets, such as the influenza M2 channel or SARS-CoV-2 proteases. nih.govresearchgate.net Such studies would be invaluable for optimizing the design of more potent and selective antiviral agents.

Modulation of p53 Activity and Related Pathways (Applicable to Spirooxindoles)

Spirooxindoles, a class of compounds that includes the 1-Methylspiro[indoline-3,4'-piperidine] core, are recognized as potent modulators of the p53 tumor suppressor pathway. nih.govdoaj.org Their primary mechanism involves the inhibition of the protein-protein interaction between p53 and its negative regulator, murine double minute 2 (MDM2). nih.govascentagepharma.comnih.gov In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the suppression of p53's tumor-suppressing functions. nih.govscilit.com

Spirooxindoles function by mimicking the key amino acid residues of p53 (specifically Phe19, Trp23, and Leu26) that dock into a hydrophobic pocket on the MDM2 protein. frontiersin.orgnih.gov The oxindole (B195798) ring of the compound effectively replaces the Trp23 indole (B1671886) ring of p53, disrupting the MDM2-p53 interaction. frontiersin.org This disruption prevents the MDM2-mediated degradation of p53, leading to the accumulation and reactivation of p53 in cancer cells. nih.govascentagepharma.com

The reactivation of p53 triggers downstream cellular events, including cell cycle arrest and apoptosis. nih.govnih.gov Studies have shown that treatment with spirooxindole derivatives leads to the upregulation of p53 target genes like p21 (a cell cycle inhibitor) and a down-modulation of MDM2 itself. nih.govusc.edu.eg This ultimately induces apoptosis through both intrinsic and extrinsic pathways, as evidenced by the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the activation of caspases. usc.edu.eg The stereochemistry of the spirooxindole scaffold has a significant impact on its binding affinity to MDM2, with differences of over 100-fold observed between stereoisomers. ascentagepharma.com

Table 2: Effect of Spirooxindole Derivatives on p53 Pathway Components

Compound Class Primary Target Downstream Effect Cellular Outcome Reference(s)
Spirooxindole-pyrrolidines MDM2-p53 Interaction p53 reactivation, p21 upregulation Cell cycle arrest, Apoptosis nih.govascentagepharma.comnih.gov
Spirooxindole-pyrazole hybrids MDM2-p53 Interaction MDM2 down-modulation Induction of apoptosis nih.gov
Thiazolo-pyrrolidine spirooxindoles MDM2-p53 Interaction Increased activated p53, modulation of Bcl-2/Bax proteins Cell cycle arrest at G2/M, Apoptosis usc.edu.eg

Interactions with Other Biological Receptors (e.g., Sodium Channels, Somatostatin (B550006) Receptors)

The spiro-piperidine scaffold has demonstrated activity at various other biological receptors, indicating its potential for applications beyond oncology and virology.

Sodium Channels: Derivatives of spiro-piperidines have been developed as blockers of voltage-gated sodium channels, which are critical for the generation of action potentials in nerve cells. nih.gov Specifically, cyclopropyl-spiro-piperidines have been identified as useful blockers for the Nav1.7 sodium channel subtype. nih.gov This channel is strongly implicated in the nerve cells associated with chronic and neuropathic pain. The hypothesis is that increased sodium channel activity in injured nerves contributes to pain states, and selective blockade of channels like Nav1.7 could provide therapeutic relief. nih.gov

Somatostatin Receptors: The spiro-piperidine framework has also been incorporated into compounds targeting G protein-coupled receptors. Research has led to the development of Spiro[1H-indene-1,4'-piperidine] derivatives that act as potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2). nih.gov Somatostatin receptors are involved in regulating various physiological processes, and their agonists have therapeutic applications in treating neuroendocrine tumors and other conditions. This demonstrates the adaptability of the spiro-piperidine core in creating ligands that can interact with diverse receptor families. nih.gov

Observed Biological Activities in Preclinical Research Models

Antiproliferative and Antitumor Activities in Cell Lines

Derivatives of 1-Methylspiro[indoline-3,4'-piperidine] have demonstrated notable antiproliferative and antitumor activities in a range of human cancer cell lines. These activities have been quantified using various cell-based assays, and the potential mechanisms of action have been explored through molecular docking studies.

A study involving the synthesis of novel 1'-methylspiro[indoline-3,4'-piperidine] derivatives revealed their antiproliferative effects against several human cancer cell lines. Specifically, these compounds were evaluated against A549 (human lung carcinoma), BEL-7402 (human hepatoma), and HeLa (human cervical cancer) cell lines. The research indicated that the parent compound and its derivatives exhibited good antiproliferative activities against these cell lines. One derivative, designated as compound B5, which features a chloride atom as an electron-withdrawing substituent on a phenyl ring, showed the highest potency against the BEL-7402 cell line, with an IC50 value of 30.03±0.43 μg/mL.

Another area of investigation has been the development of derivatives as potent enzyme inhibitors in cancer pathways. For instance, a derivative of 1'-methylspiro[indoline-3,4'-piperidine] has been identified as a potent and selective dual inhibitor of c-Met and ALK, two receptor tyrosine kinases implicated in various cancers. researchgate.net This compound, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, demonstrated significant tumor growth inhibition in in vivo models of human gastric carcinoma. researchgate.netnih.gov

Table 1: Antiproliferative Activity of a 1-Methylspiro[indoline-3,4'-piperidine] Derivative (Compound B5) against BEL-7402 Human Hepatoma Cell Line.
CompoundCell LineIC50 (μg/mL)
Compound B5BEL-740230.03 ± 0.43

The antiproliferative efficacy of 1'-methylspiro[indoline-3,4'-piperidine] and its derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

In addition to cell viability assays, the mechanism of action for some derivatives has been linked to the inhibition of protein phosphorylation. Molecular docking studies on the highly potent compound B5 suggested a strong binding affinity to several protein kinases, including CDK, c-Met, and EGFR. This suggests that the antitumor activity of these compounds may be mediated through the inhibition of phosphorylation pathways that are crucial for cancer cell growth and survival. nih.gov Furthermore, a specific derivative, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, was shown to inhibit c-Met phosphorylation in vivo, confirming its mechanism as a c-Met/ALK dual inhibitor. researchgate.netnih.gov

Antimicrobial Activities

Neuropharmacological Effects in Animal Models

Derivatives of 1-Methylspiro[indoline-3,4'-piperidine] have been investigated for their potential effects on the central nervous system, with preclinical studies indicating possible antidepressant and anticonvulsant properties.

The antidepressant potential of 1-arylspiro[indoline-3,4'-piperidine] derivatives has been evaluated in animal models. A standard assay used to assess antidepressant properties is the inhibition of tetrabenazine-induced ptosis in mice. Research has shown that certain derivatives of 1'-methylspiro[indoline-3,4'-piperidine] are effective in this model. For example, 1-(2-chlorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]maleate and 1-(2-fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] maleate (B1232345) demonstrated a 50% inhibition of tetrabenazine-induced ptosis at oral doses of 3.2 mg/kg and 4.0 mg/kg, respectively.

Another test for antidepressant activity involves the potentiation of 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitching in rats. The derivative 1'-methyl-1-(4-trifluoromethylphenyl)spiro[indoline-3,4'-piperidine] showed an ED50 of 7.8 mg/kg in this assay, further suggesting its potential as an antidepressant.

Table 2: Antidepressant-like Activity of 1'-Methylspiro[indoline-3,4'-piperidine] Derivatives in Preclinical Models.
CompoundAssayAnimal ModelEffective Dose
1-(2-chlorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]maleateTetrabenazine-induced ptosis inhibitionMice3.2 mg/kg (p.o.) for 50% inhibition
1-(2-fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] maleateTetrabenazine-induced ptosis inhibitionMice4.0 mg/kg (p.o.) for 50% inhibition
1'-methyl-1-(4-trifluoromethylphenyl)spiro[indoline-3,4'-piperidine]5-HTP-induced head twitching potentiationRatsED50 of 7.8 mg/kg (i.p.)

The anticonvulsant properties of 1'-methylspiro[indoline-3,4'-piperidine] derivatives have been demonstrated in preclinical models, such as the supramaximal electroshock (SES) test in mice. This test is a standard method for evaluating the efficacy of potential anticonvulsant compounds.

Several derivatives have shown the ability to provide protection from the effects of supramaximal electroshock. For instance, 1'-methyl-1-[(4-trifluoromethyl)phenyl]spiro[indoline-3,4'-piperidine] produced a 50% protection at an intraperitoneal dose of 17.3 mg/kg. Other derivatives, including the 2-fluoro, 4-fluoro, 4-chloro, and 2-chloro phenyl substituted analogs of 1'-methylspiro[indoline-3,4'-piperidine], also exhibited similar protective effects at varying doses.

Table 3: Anticonvulsant Activity of 1'-Methylspiro[indoline-3,4'-piperidine] Derivatives in the Supramaximal Electroshock (SES) Test in Mice.
CompoundED50 (mg/kg, i.p.)
1'-methyl-1-[(4-trifluoromethyl)phenyl]spiro[indoline-3,4'-piperidine]17.3
1-(2-fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] maleate10.6
1-(4-fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] hydrobromide18.5
1-(4-chlorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]19.2
1-(2-chlorophenyl)-1'-methylspiro-[indoline-3,4'-piperidine] maleate38.4

Antiviral Spectrum of Activity (e.g., West Nile Virus, Tick-borne Encephalitis Virus, Yellow Fever Virus)

Comprehensive searches of available scientific literature and preclinical research databases did not yield specific studies detailing the in vitro or in vivo antiviral activity of the compound 1-Methylspiro[indoline-3,4'-piperidine] against West Nile Virus (WNV), Tick-borne Encephalitis Virus (TBEV), or Yellow Fever Virus (YFV).

While research into the antiviral properties of related spirocyclic and piperidine-containing heterocyclic compounds has been conducted against various viruses, including other members of the Flaviviridae family, no direct experimental data on the efficacy of 1-Methylspiro[indoline-3,4'-piperidine] against the specified flaviviruses has been published. The exploration of the antiviral potential of this specific chemical entity against WNV, TBEV, and YFV remains an uninvestigated area in the accessible scientific literature. Therefore, no data tables or detailed research findings on its antiviral spectrum can be provided at this time.

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, which together provide deep mechanistic insights into chemical reactions and molecular stability.

In the context of molecules related to 1-Methylspiro[indoline-3,4'-piperidine], DFT calculations, often using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are employed to fully optimize molecular geometries. nih.govresearchgate.net These calculations help determine the most stable three-dimensional arrangement of atoms (the ground state) and can be used to characterize the stationary points on a potential energy surface. nih.gov

Key insights derived from DFT studies include:

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. researchgate.net

Reaction Pathways: DFT is used to model transition states of chemical reactions, allowing researchers to understand reaction mechanisms and predict kinetic and thermodynamic features of synthetic pathways. nih.gov For complex scaffolds like spiroindolines, this can elucidate the stereoselectivity of reactions. mdpi.com

Spectroscopic Analysis: Theoretical calculations of vibrational frequencies can be compared with experimental data from infrared (IR) spectroscopy to confirm the structure of synthesized compounds. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, correlating molecular structure with observed UV-vis absorption properties. nih.govmdpi.com

While specific DFT studies focusing solely on the reaction mechanisms of 1-Methylspiro[indoline-3,4'-piperidine] are not extensively detailed in the literature, the principles are widely applied to its derivatives and analogous heterocyclic systems to understand their synthesis and reactivity.

Computational Approaches in Ligand Design and Optimization

The 1-Methylspiro[indoline-3,4'-piperidine] core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors. Computational methods are central to designing and optimizing ligands based on this structure to achieve high potency and selectivity for specific biological targets.

A primary computational tool in this area is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein, allowing researchers to understand the binding mode and estimate the strength of the interaction, often expressed as a binding energy score. benthamdirect.comresearchgate.net

Studies on derivatives of 1-Methylspiro[indoline-3,4'-piperidine] have utilized molecular docking to guide their design as anti-tumor agents. benthamdirect.com For instance, a series of novel derivatives were designed and synthesized, with their potential efficacy evaluated through docking against several cancer-related protein kinases. The CDOCKER module, a molecular dynamics-based docking algorithm, has been used to investigate the binding modes of these compounds. benthamdirect.comresearchgate.net

One notable study investigated a derivative, compound B5 (a benzenesulfonyl derivative of 1'-methylspiro[indoline-3,4'-piperidine]), and calculated its binding energies with three different oncogenic proteins. benthamdirect.comresearchgate.net The results demonstrated a strong affinity for these targets, validating the scaffold's potential.

Table 1: Molecular Docking Binding Energies of Compound B5 with Target Proteins benthamdirect.comresearchgate.net
Target ProteinBinding Energy (kcal/mol)Biological Role
Cyclin-Dependent Kinase (CDK)-44.3583Cell cycle regulation
c-Met (Hepatocyte Growth Factor Receptor)-38.3292Oncogenesis and metastasis
Epidermal Growth Factor Receptor (EGFR)-33.3653Cell growth and proliferation

The design process often involves modifying the core scaffold. For example, the related spiro[indoline-3,4'-piperidine]-2-one moiety was identified as being well-tolerated in the c-Met kinase active site, leading to the design of a series of potent c-Met/ALK dual inhibitors. nih.govnih.govnih.gov These computational approaches allow for the rational optimization of analogs to improve pharmacokinetic profiles and target engagement.

In Silico Screening and Virtual Ligand Discovery

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical structures and identify those that are most likely to bind to a drug target. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

The 1-Methylspiro[indoline-3,4'-piperidine] scaffold serves as an excellent starting point for virtual ligand discovery. The process typically involves:

Library Generation: A virtual library of compounds is created, often by computationally adding various substituents and functional groups to the core spiro[indoline-3,4'-piperidine] (B44651) structure.

Target-Based Screening: Using a known 3D structure of a target protein (e.g., c-Met, ALK, EGFR), molecular docking is performed to screen the virtual library. benthamdirect.comnih.gov Compounds are ranked based on their predicted binding affinity and how well they fit into the active site of the target. benthamdirect.comresearchgate.net This approach helps identify novel derivatives with high potential for biological activity.

Pharmacophore Modeling: Another screening method involves creating a pharmacophore model, which defines the essential 3D arrangement of functional groups required for binding to a specific target. This model is then used as a filter to rapidly screen large databases for molecules containing the spiro[indoline-3,4'-piperidine] core that also match the pharmacophore features.

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of virtual compounds. mdpi.commdpi.com This helps to filter out candidates that are likely to have poor pharmacokinetic profiles or toxicity issues early in the discovery pipeline.

Through these virtual screening cascades, researchers can efficiently identify promising hit compounds containing the 1-Methylspiro[indoline-3,4'-piperidine] scaffold for subsequent chemical synthesis and biological evaluation. benthamdirect.comnih.gov

Future Directions and Emerging Research Avenues for 1 Methylspiro Indoline 3,4 Piperidine

Exploration of Novel Synthetic Methodologies

The continued exploration of 1-methylspiro[indoline-3,4'-piperidine] and its derivatives is contingent on the development of efficient and versatile synthetic strategies. While established methods exist, future research is likely to focus on advancing these techniques to improve yield, stereoselectivity, and molecular diversity.

One promising avenue is the application of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. The development of novel MCRs to construct the spiro[indoline-3,4'-piperidine] (B44651) core could significantly streamline the synthesis of diverse libraries of compounds for biological screening.

Another area of intense interest is the use of visible-light-induced photocatalysis . This technique offers a green and sustainable approach to organic synthesis, often enabling unique bond formations under mild conditions. Future research could explore photocatalytic methods for the dearomative spirocyclization of indole (B1671886) derivatives to access the 1-methylspiro[indoline-3,4'-piperidine] scaffold.

Furthermore, the development of novel asymmetric catalytic methods will be crucial for accessing enantiomerically pure derivatives. The biological activity of chiral spiro compounds is often stereospecific, making the control of stereochemistry a critical aspect of their synthesis. The exploration of new chiral catalysts and reaction conditions will be essential for the preparation of single enantiomers for pharmacological evaluation.

A summary of potential future synthetic approaches is presented in the table below:

Synthetic MethodologyPotential AdvantagesFuture Research Focus
Multi-Component Reactions (MCRs)High efficiency, atom economy, and molecular diversity.Design of novel MCRs for the one-pot synthesis of the spiro[indoline-3,4'-piperidine] core.
Visible-Light PhotocatalysisGreen and sustainable, mild reaction conditions, unique reactivity.Development of photocatalytic dearomative spirocyclization strategies.
Asymmetric CatalysisAccess to enantiomerically pure compounds with stereospecific biological activity.Discovery of new chiral catalysts and optimization of reaction conditions for high enantioselectivity.

Deepening Mechanistic Understanding of Target Interactions

While derivatives of 1-methylspiro[indoline-3,4'-piperidine] have shown promise as inhibitors of various protein kinases, a deeper mechanistic understanding of their interactions with these targets is essential for the development of more potent and selective drugs.

Future research should move beyond standard molecular docking studies and employ a range of biophysical and biochemical techniques to elucidate the precise binding modes and kinetics of these inhibitors. X-ray crystallography of inhibitor-target co-crystals will continue to be invaluable for visualizing the atomic-level interactions that govern binding affinity and selectivity.

Advanced spectroscopic techniques , such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR), can provide detailed information on the conformational changes that occur upon inhibitor binding and the kinetics of the interaction, including association and dissociation rates. This information is critical for understanding the duration of drug action and for designing inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.

Furthermore, exploring the allosteric modulation of target proteins represents a frontier in drug discovery. Investigating whether derivatives of 1-methylspiro[indoline-3,4'-piperidine] can bind to allosteric sites on their targets could lead to the development of inhibitors with novel mechanisms of action and improved selectivity.

Expansion of Biological Activity Profiling in Academic Settings

The full therapeutic potential of the 1-methylspiro[indoline-3,4'-piperidine] scaffold is likely yet to be realized. A broader and more systematic evaluation of its biological activity in academic settings is crucial for uncovering new therapeutic applications.

High-throughput screening (HTS) of diverse libraries of 1-methylspiro[indoline-3,4'-piperidine] derivatives against a wide range of biological targets will be instrumental in identifying novel activities. This could include screening against different classes of enzymes, receptors, and ion channels.

Recent studies on the broader spirooxindole class of compounds have revealed a wealth of biological activities, offering clues for future investigations into 1-methylspiro[indoline-3,4'-piperidine] derivatives. For instance, spirooxindoles have been identified as potent inhibitors of the MDM2-p53 interaction , a key target in cancer therapy. nih.gov Investigating the potential of 1-methylspiro[indoline-3,4'-piperidine] derivatives to modulate this pathway could open up new avenues for anticancer drug development.

Moreover, dual inhibitors targeting multiple pathways are gaining traction in cancer therapy. The spirooxindole scaffold has been explored for the development of dual EGFR and CDK2 inhibitors . frontiersin.org Profiling 1-methylspiro[indoline-3,4'-piperidine] derivatives for similar multi-target activities could lead to the discovery of novel therapeutics with enhanced efficacy.

The table below summarizes some emerging biological targets for the broader spirooxindole class that warrant investigation for 1-methylspiro[indoline-3,4'-piperidine] derivatives:

Biological Target ClassSpecific ExamplesPotential Therapeutic Area
Protein-Protein InteractionsMDM2-p53Cancer
Kinases (beyond c-Met/ALK)EGFR, CDK2, RAF kinaseCancer
Other EnzymesTryptaseInflammatory Diseases

Leveraging Computational Tools for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. The rational design of novel 1-methylspiro[indoline-3,4'-piperidine] derivatives with improved properties can be significantly accelerated through the application of advanced computational methods.

Structure-based drug design (SBDD) , which relies on the three-dimensional structure of the target protein, will continue to be a cornerstone of the design process. Molecular docking simulations can predict the binding poses and affinities of new derivatives, guiding the selection of the most promising candidates for synthesis and biological evaluation. benthamdirect.com

Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies, can be employed when the structure of the target is unknown. By analyzing the relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized molecules.

Beyond traditional docking and QSAR, more sophisticated computational techniques are emerging. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the inhibitor-target complex, revealing the role of protein flexibility and water molecules in the binding process. Free energy perturbation (FEP) and other alchemical free energy calculation methods can offer more accurate predictions of binding affinities, further enhancing the rational design of potent inhibitors.

Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study the function of a biological target in a cellular or in vivo context. The development of high-quality chemical probes is essential for target validation and for dissecting complex biological pathways. The 1-methylspiro[indoline-3,4'-piperidine] scaffold possesses several characteristics that make it an attractive starting point for the development of chemical probes.

To serve as a reliable chemical probe, a compound must exhibit high potency and selectivity for its intended target. The demonstrated ability to develop potent and selective kinase inhibitors based on the 1-methylspiro[indoline-3,4'-piperidine] scaffold suggests that this requirement can be met.

Future research in this area should focus on the design and synthesis of derivatives that can be functionalized for use in various chemical biology applications. This could involve the incorporation of a "handle" for conjugation to affinity matrices for pull-down experiments to identify cellular binding partners, or the attachment of fluorescent dyes for imaging the subcellular localization of the target.

Furthermore, the development of a "matched pair" of probes, consisting of an active compound and a structurally similar but inactive control, is crucial for validating the on-target effects of the probe. The synthetic accessibility of the 1-methylspiro[indoline-3,4'-piperidine] core should facilitate the creation of such control compounds. The use of chemoproteomics in conjunction with these probes can help to elucidate their target engagement and selectivity in a cellular context. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.